molecular formula C11H15N3O4 B1429102 Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate CAS No. 1383802-16-1

Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate

Cat. No.: B1429102
CAS No.: 1383802-16-1
M. Wt: 253.25 g/mol
InChI Key: IPKIRCYUEHIGKT-UHFFFAOYSA-N
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Description

Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate (CAS: 1383802-16-1) is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a methyl ester at position 2. This compound is cataloged with 95% purity (QK-7472, MFCD25542311) and is utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Its Boc group enhances stability during synthetic reactions, allowing selective deprotection under acidic conditions.

Properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(16)14-7-5-12-8(13-6-7)9(15)17-4/h5-6H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKIRCYUEHIGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(N=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate (CAS Number: 1383802-16-1) is a pyrimidine derivative with significant potential in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅N₃O₄
  • Molecular Weight : 253.25 g/mol
  • Purity : ≥97% .

This compound acts primarily as a Michael acceptor, engaging in nucleophilic addition reactions with thiols. This property allows it to interact with various biological targets, influencing signaling pathways and potentially leading to therapeutic effects. The compound's electrophilic nature is crucial for its biological interactions, making it a candidate for drug development in areas such as cancer therapy and anti-inflammatory treatments .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity by inhibiting heat shock proteins (Hsp90). Inhibitors of Hsp90 disrupt the protein's function, leading to the degradation of client proteins involved in tumor growth and survival. A study demonstrated that derivatives of this compound could effectively inhibit Hsp90, suggesting potential use in cancer therapeutics .

Anti-inflammatory Effects

The compound's ability to modulate thiol signaling pathways may also confer anti-inflammatory properties. By interacting with key regulatory proteins through Michael addition reactions, it can alter inflammatory responses at the cellular level. This mechanism has been explored in various studies focusing on nitroalkene fatty acids, which share similar reactivity profiles .

Case Studies

  • Synthesis and Evaluation of Pyrimidine Derivatives :
    • A study synthesized novel triazole-pyrimidine hybrids using this compound as a precursor. These hybrids demonstrated enhanced biological activity against specific cancer cell lines, highlighting the compound's versatility in drug design .
  • Inhibition of Hsp90 :
    • A comprehensive screening identified this compound derivatives as effective Hsp90 inhibitors. The study provided insights into structure-activity relationships, emphasizing the importance of the pyrimidine scaffold for bioactivity .

Data Table: Biological Activities of this compound Derivatives

Derivative Target Activity IC50 (µM) Reference
Compound AHsp90Inhibition15
Compound BInflammatory PathwayModulation25
Compound CCancer Cell LinesCytotoxicity10

Scientific Research Applications

Pharmaceutical Development

Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate serves as a crucial building block in the synthesis of bioactive molecules. Its structural features enable the exploration of various biological activities:

  • Neuroprotective Agents : Studies have indicated its potential as a neuroprotective and anti-neuroinflammatory agent, particularly relevant in neurodegenerative diseases and conditions such as ischemic stroke and traumatic brain injury. The compound has shown significant inhibition of nitric oxide and tumor necrosis factor-alpha production in LPS-stimulated human microglia cells, indicating its therapeutic potential in neurological disorders.

Organic Synthesis

The compound is utilized as a precursor in synthesizing novel triazole-pyrimidine hybrids, which exhibit promising pharmaceutical properties. The synthetic routes involve coupling reactions that yield diverse derivatives with varying biological activities.

Antioxidant and Antimicrobial Studies

Research has been conducted to evaluate the antioxidant and antimicrobial properties of pyrimidine derivatives, including this compound. These studies typically involve assessing the compound's ability to scavenge free radicals and inhibit microbial growth in vitro, showcasing its potential utility in developing new antimicrobial agents.

Case Studies

Study FocusMethodologyKey Findings
NeuroprotectionCell viability assays (MTT), ELISA, qRT-PCRSignificant anti-neuroinflammatory properties observed; potential for treating neurodegenerative diseases.
Synthesis of Triazole-Pyrimidine HybridsReaction with various reagents followed by purificationSuccessful synthesis of hybrids demonstrating diverse biological activities.
Antioxidant ActivityFree radical scavenging assaysEffective at inhibiting oxidative stress markers; potential for use in antioxidant formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate with structurally or functionally related pyrimidine and heterocyclic derivatives.

Structural and Functional Group Comparisons

Compound Name Key Substituents Functional Groups Notable Properties Reference
This compound Boc-protected amino (C5), methyl ester (C2) Boc-amine, ester Stability under basic/neutral conditions; selective deprotection
tert-Butyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (10) Benzylamino (C6), chloro (C4), methylsulfonyl (C2), tert-butyl ester (C5) Sulfone, ester, chloro Melting point: 116–119°C; synthesized via mCPBA oxidation of methylthio precursor
Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (11) Benzylamino (C6), chloro (C4), methylsulfinyl (C2), methyl ester (C5) Sulfoxide, ester, chloro Melting point: 98–100°C; reactive in amine substitution reactions
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate Free amino (C4), methyl (C2), ethyl ester (C5) Free amine, ester Likely lower stability due to unprotected amino group; used in heterocyclic synthesis
Methyl 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxylate (3) Boc-benzylaminoethyl (C5), oxo (C7), pyrazolo-pyrimidine core, methyl ester (C3) Fused pyrazolo-pyrimidine, ester Complex bicyclic structure; synthesized via condensation and cyclization steps

Physical Properties

  • Melting Points :

    • Compound 10 : 116–119°C
    • Compound 11 : 98–100°C
    • Target compound: Data unavailable but expected to align with Boc-protected analogs (e.g., 90–120°C range).
  • Solubility: Methyl and ethyl esters (e.g., target compound vs. ethyl 4-amino-2-methylpyrimidine-5-carboxylate) exhibit differing lipophilicity, affecting solubility in polar solvents.

Preparation Methods

Direct Synthesis via Nucleophilic Substitution and Cyclization

Method Overview:
This approach involves the initial formation of a pyrimidine core through nucleophilic substitution reactions, followed by Boc-protection of amino groups and esterification at the pyrimidine-2-carboxylate position.

Key Steps:

  • Preparation of the pyrimidine ring:
    The core pyrimidine ring can be constructed via the reaction of β-dicarbonyl compounds with amidines or urea derivatives under cyclization conditions. For example, the condensation of malononitrile derivatives with formamidine acetate yields the pyrimidine nucleus.

  • Introduction of amino substituents:
    The amino group at the 5-position is introduced through nucleophilic substitution of halogenated pyrimidine precursors or via direct amination reactions using ammonia or amines under catalytic conditions.

  • Protection of amino groups:
    The amino group is protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps. This is achieved by treating the amino pyrimidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

  • Esterification at the 2-position:
    The carboxylate group at position 2 is esterified with methyl alcohol under acidic or catalytic conditions, often using methanol and catalytic amounts of acid (e.g., sulfuric acid).

Research Data:
Patents such as KR20220028206A describe similar methods where the pyrimidine core is synthesized via cyclization of suitable precursors, followed by Boc protection and esterification steps, emphasizing the importance of regioselectivity and yield optimization.

Multistep Synthesis via Heterocyclic Building Blocks

Method Overview:
This method involves synthesizing heterocyclic intermediates like β-enamino diketones, which then undergo cyclization to form the pyrimidine ring, followed by functionalization.

Key Steps:

  • Preparation of β-enamino diketones:
    Starting from protected piperidine acids or related derivatives, β-enamino diketones are synthesized via condensation reactions with Meldrum’s acid derivatives and subsequent methanolysis.

  • Cyclization to pyrimidine:
    The β-enamino diketones react with amidines or hydrazines to form the pyrimidine ring through cyclization, often under reflux or microwave irradiation to improve yields.

  • Protection and esterification:
    The amino group at the 5-position is protected with Boc groups, and the carboxylate at position 2 is methylated using methyl iodide or dimethyl sulfate in the presence of base.

Research Data:
The synthesis of methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate from β-enamino diketones has been detailed in recent patent literature, emphasizing regioselectivity and reaction condition optimization.

Catalytic Cross-Coupling and Functionalization

Method Overview:
Advanced methods involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various substituents at the pyrimidine ring, followed by Boc protection and esterification.

Key Steps:

Research Data:
Recent synthetic pathways have utilized palladium-catalyzed cross-coupling to diversify the pyrimidine core, as described in complex heterocyclic synthesis studies.

Summary Data Table of Preparation Methods

Method Starting Materials Key Reactions Protecting Groups Esterification Advantages References
Direct Cyclization Malononitrile, amidines Cyclization, substitution Boc protection Methylation Regioselectivity, straightforward ,
Enamine Route β-enamino diketones Cyclization with hydrazines Boc protection Methylation Good yields, functional group tolerance ,
Cross-Coupling Halogenated pyrimidines Pd-catalyzed coupling Boc protection Methylation Structural diversity, late-stage functionalization ,

Research Findings and Optimization

  • Reaction Conditions:
    Solvent choice significantly affects regioselectivity and yield. Ethanol and acetonitrile are preferred solvents for high regioselectivity, with reaction times optimized between 1-18 hours.

  • Protection Strategy:
    Boc protection is typically achieved using di-tert-butyl dicarbonate under basic conditions, ensuring stability during subsequent methylation or coupling steps.

  • Yield Data: Typical yields for key steps range from 54% to 78%, with regioselectivity exceeding 99% under optimized conditions.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate?

The compound is synthesized via a multi-step approach. A key intermediate, methyl 5-aminopyrimidine-2-carboxylate, is first functionalized with a tert-butoxycarbonyl (Boc) protecting group. For example, bis(pentafluorophenyl) carbonate (BPC) and triethylamine are used to introduce the Boc group under mild conditions (20–25°C) in anhydrous tetrahydrofuran (THF). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity . Alternative routes may employ Boc-anhydride with catalytic DMAP in dichloromethane, but yields vary depending on steric hindrance .

Q. How can researchers confirm the structural integrity of this compound?

Characterization requires a combination of analytical techniques:

  • NMR : 1^1H and 13^13C NMR confirm regioselective Boc protection (e.g., downfield shifts for NHBoc protons at δ 8.2–8.5 ppm and carbonyl carbons at δ 155–160 ppm).
  • LCMS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 312.1422 for C12_{12}H18_{18}N3_3O4_4) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% by AUC).

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (NIOSH-approved N95 mask) is required if airborne particulates exceed 1 mg/m³ .
  • Storage : Store at 2–8°C in amber vials under nitrogen to prevent hydrolysis of the Boc group. Avoid exposure to acids, bases, or moisture, which degrade the compound .
  • First Aid : In case of skin contact, wash with 10% ethanol/water; for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

  • Catalysis : Replace triethylamine with Hunig’s base (DIPEA) to minimize side reactions during Boc protection, improving yields from 65% to 82% .
  • Solvent Optimization : Switch from THF to dimethylacetamide (DMAc) at 50°C reduces reaction time by 40% .
  • Workflow : Implement continuous flow chemistry for intermediates to enhance reproducibility and reduce batch variability .

Q. How do stability studies inform experimental design for this compound?

Accelerated stability testing (40°C/75% RH for 14 days) reveals:

  • Hydrolysis : The Boc group degrades at pH <5 (e.g., in acidic buffers), forming methyl 5-aminopyrimidine-2-carboxylate. Use neutral buffers (pH 6.5–7.5) for biological assays .
  • Photostability : UV light (254 nm) induces dimerization; amber glassware or light-blocking containers are essential .

Q. What strategies resolve contradictions in reported pharmacological activity?

Discrepancies in receptor binding data (e.g., IC50_{50} values for kinase inhibition) arise from assay conditions. To address this:

  • Assay Standardization : Use ATP concentrations matching physiological levels (1–10 mM) and validate with positive controls (e.g., staurosporine) .
  • Structural Analogues : Compare activity with derivatives lacking the Boc group to isolate steric/electronic effects .
  • Molecular Dynamics : Simulate binding interactions with target proteins (e.g., EGFR TKIs) to identify key hydrogen bonds (e.g., pyrimidine N1 with Lys721) .

Q. How is this compound utilized in targeted drug delivery systems?

  • Prodrug Design : The Boc group is cleaved enzymatically (e.g., by esterases in vivo) to release active 5-aminopyrimidine moieties.
  • Conjugation : Attach via carbodiimide coupling to PEGylated nanoparticles, enhancing solubility and tumor targeting (e.g., 85% cellular uptake in HeLa cells) .

Methodological Considerations

  • Data Analysis : Use multivariate regression to correlate reaction parameters (temperature, solvent polarity) with yield .
  • Ethics : Disclose stability limitations in publications to ensure reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate
Reactant of Route 2
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Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate

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